molecular formula C8H6IN3O2 B1445524 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1398534-56-9

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1445524
M. Wt: 303.06 g/mol
InChI Key: IBSQIBJAAZAPON-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It has a molecular weight of 289.03 . The IUPAC name for this compound is 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, involves various synthetic strategies and approaches . The cross-coupling reaction is one of the methods used in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can be viewed using computational tools . The InChI code for this compound is 1S/C7H4IN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H, (H,9,10) .


Physical And Chemical Properties Analysis

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a yellow solid . It should be stored at 0-8°C .

Scientific Research Applications

Heterocyclic Scaffold in Kinase Inhibitors

Heterocyclic compounds, including those based on the pyrrolo[2,3-b]pyridine scaffold, play a pivotal role in the design of kinase inhibitors. This scaffold's versatility is highlighted by its ability to bind to kinases in multiple modes, particularly at the hinge region, making it a common feature in the development of kinase inhibitors for therapeutic purposes. The pyrrolo[2,3-b]pyridine and related scaffolds, through modifications, can achieve potent and selective inhibition of a broad range of kinase targets, underscoring their importance in drug discovery and development (Wenglowsky, 2013).

Catalytic Applications and Synthetic Flexibility

In the context of synthetic chemistry, heterocyclic scaffolds like 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine are essential for developing new catalytic processes and synthetic routes. Their structural characteristics enable the formation of complex compounds with diverse biological, electrochemical, and magnetic properties. Such compounds have been extensively explored for their potential in various applications, including medicinal chemistry and materials science. The review of their chemistry reveals significant opportunities for innovation in synthetic methodologies and the discovery of novel properties and applications (Boča, Jameson, Linert, 2011).

Role in Photoreactivity and Photochromism

Compounds featuring the pyrrolo[2,3-b]pyridine structure have been studied for their photochromic properties, indicating potential applications in photon-based electronics. Their ability to undergo structural changes in response to light exposure, without significant degradation, makes them suitable candidates for developing new materials with tunable optical properties. This opens up avenues for research in materials science, particularly in creating smart coatings, optical storage devices, and photoreactive materials (Naumov, 2006).

Anion-Binding Properties and Sensing Applications

The unique structural features of pyrrolo[2,3-b]pyridine derivatives have been exploited in designing anion-binding receptors and chemosensors. These molecules' ability to selectively bind anions through hydrogen bonding and other non-covalent interactions has significant implications in environmental monitoring, diagnostic assays, and the development of sensor technologies. The versatility in binding modes and the possibility for structural modification make these compounds valuable tools in analytical chemistry and sensor design (Anzenbacher, Nishiyabu, Palacios, 2006).

Safety And Hazards

The safety information for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine indicates that it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for the research and development of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic agents for the treatment of diseases associated with the abnormal activation of FGFR signaling pathways .

properties

IUPAC Name

3-iodo-1-methyl-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-11-4-5(9)7-6(12(13)14)2-3-10-8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSQIBJAAZAPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (0.872 g, 21.80 mmol) in DMF (80 mL) was added 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine (D16) (4.2 g, 14.53 mmol) predissolved in DMF (20 mL) dropwise over 30 mins at 0° C. The reaction mixture was then left stirring at 0° C. for 15 mins. After which, methyl iodide (1.090 mL, 17.44 mmol) was added and the resulting reaction mixture was stirred at 0° C. for ca. 1 hour. The reaction mixture was quenched with ammonium chloride solution (ca. 150 mL). The aqueous phase was extracted with ethyl acetate (3×80 mL). The combined organic phases were dried and concentrated. Another batch of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine (D16) (4.2 g, 14.53 mmol) was treated in the same way. The residue from both reactions were combined and purified by chromatography on silica, eluting with a gradient of 0-50% ethyl acetate in cyclohexane to give the title compound (6.4 g). The impure fractions were re-purified by chromatography on silica, eluting with a gradient of 0-30% ethyl acetate in cyclohexane to give another batch of the title compound (1.32 g). LCMS (A): m/z (M+H)+ 304, C8H6IN3O2 requires 303 (acidic).
Quantity
0.872 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1.09 mL
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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